Physicochemical Differentiation: Hydrogen Bonding Profile vs. Aromatic Indole-3-acetamide
The target compound's tetrahydroindole core and 2-oxo group confer a distinct hydrogen bond donor (HBD) and acceptor (HBA) count of 2 each, deviating from the fully aromatic indole-3-acetamide (CAS 879-37-8) which has an HBD:HBA profile of 2:1 [1][2]. This increased acceptor count offers an additional interaction point for target binding, a feature SAR studies have shown is critical for potency optimization in indole-based drug candidates [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Indole-3-acetamide (CAS 879-37-8): HBA Count = 1 |
| Quantified Difference | 1 additional HBA for target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) [4] |
Why This Matters
For researchers procuring a building block for target-based drug design, the extra acceptor can be the key to achieving a necessary interaction, making a generic substitution with indole-3-acetamide unworkable.
- [1] PubChem. N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide. PubChem CID 13469994. Accessed 2026-04-30. View Source
- [2] PubChem. Indole-3-acetamide (CAS 879-37-8). PubChem CID 68925. Accessed 2026-04-30. View Source
- [3] Pasquini, S. et al. Design, Synthesis, and Pharmacological Characterization of Indol-3-ylacetamides, Indol-3-yloxoacetamides, and Indol-3-ylcarboxamides: Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists. J. Med. Chem. 2012, 55 (11), 5391–5402. DOI: 10.1021/jm3003334. View Source
- [4] PubChem. N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide. PubChem CID 13469994. Accessed 2026-04-30. View Source
